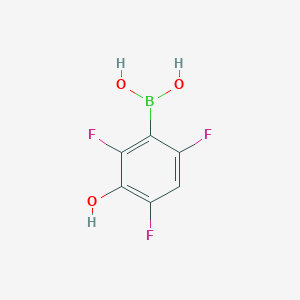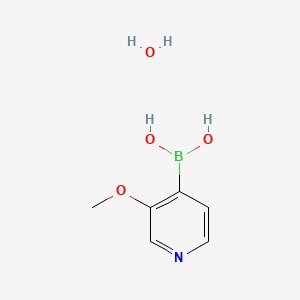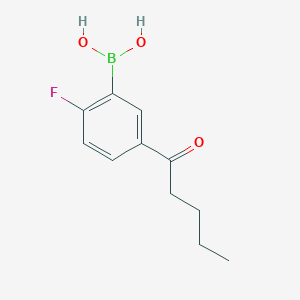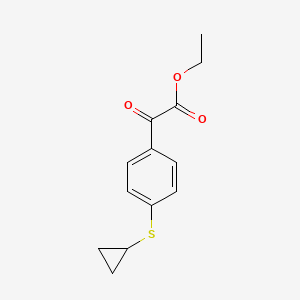![molecular formula C17H11F3O4 B1393492 4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid CAS No. 1217254-43-7](/img/structure/B1393492.png)
4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid
Descripción general
Descripción
4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid , also known as p-Trifluoromethoxybenzoic acid , is a chemical compound with the following properties:
- Molecular Formula : C~8~H~5~F~3~O~3~
- Molecular Weight : 206.12 g/mol
- IUPAC Name : 4- (Trifluoromethoxy)benzoic acid
- CAS Registry Number : 330-12-1
Synthesis Analysis
The synthesis of this compound involves the introduction of a trifluoromethoxy group onto the benzoic acid ring. Specific synthetic methods and reaction conditions may vary, but fluorination reactions are commonly employed.
Molecular Structure Analysis
The molecular structure of 4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid consists of a benzoic acid core with a trifluoromethoxy group attached to the phenyl ring. The enoyl group (prop-2-enoyl) is also present, contributing to its overall structure.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Acid-Base Reactions : It can act as both an acid (due to the carboxylic acid group) and a base.
- Esterification : Reaction with alcohols to form esters.
- Hydrolysis : Cleavage of the ester bond under acidic or basic conditions.
- Substitution Reactions : The trifluoromethoxy group can undergo substitution reactions.
Physical And Chemical Properties Analysis
- Appearance : White crystalline powder.
- Melting Point : Varies depending on the specific isomer.
- Solubility : Soluble in organic solvents (e.g., acetone, methanol).
- Stability : Stable under normal conditions.
Aplicaciones Científicas De Investigación
1. Electronic and Spectroscopic Properties
The compound has been explored in the context of electronic and spectroscopic properties, particularly in relation to avobenzone derivatives and Mo₂ quadruple bonds. It plays a role in suppressing the photochemical enol-to-keto transformation, indicating its potential utility in photochemical applications (Chisholm et al., 2015).
2. Role in Benzoic Acid Biosynthesis
The compound may be relevant to understanding the biosynthesis of benzoic acid in plants and bacteria, offering insights into natural product synthesis pathways and their role in various biological processes (Hertweck et al., 2001).
3. Formation of Two-dimensional Supramolecular Assemblies
Research indicates that acid functionalized derivatives, similar in structure to 4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid, can organize into two-dimensional supramolecular assemblies via intermolecular hydrogen bonding. This has implications for materials science, particularly in the development of novel supramolecular structures (Seidel et al., 1995).
4. Synthesis of Heterocyclic Compounds
The compound serves as a starting material in the synthesis of various heterocyclic compounds, showcasing its versatility in synthetic chemistry applications (Soliman et al., 2010).
5. PPARgamma Agonists Synthesis
It plays a role in the synthesis of PPARgamma agonists, indicating its potential application in the development of therapeutic agents for conditions like diabetes (Cobb et al., 1998).
6. Hydrolysis of Phenyl Esters
The compound is relevant in studies on the base-catalysed hydrolysis of phenyl esters of para-substituted benzoic acids, which is important in understanding reaction mechanisms in organic chemistry (Bauerová & Ludwig, 2000).
7. Synthesis of Ruthenium-based Catalysts
It is used in the synthesis of ruthenium-based catalysts, indicating its potential in catalysis and materials science (Mayershofer et al., 2006).
8. Synthesis of Isotope-labeled Compounds
The compound is involved in the synthesis of isotope-labeled compounds, highlighting its importance in pharmaceutical research and development (Zhang, 2012).
9. Lyotropic Behavior in Mesogen-Linked Cellulose Acetates
Its derivatives exhibit lyotropic behavior in mesogen-linked cellulose acetates, suggesting applications in the development of novel liquid crystal materials (Wu et al., 2004).
10. Metal Ion Coordination at the Air-Water Interface
Metal coordination to monolayers involving similar benzoic acid derivatives can be crucial for understanding chemical interactions at the air-water interface, with potential implications in environmental chemistry (Yang et al., 2011).
Safety And Hazards
- Toxicity : Handle with care; it may be toxic if ingested or inhaled.
- Irritant : Can cause skin and eye irritation.
- Environmental Impact : Dispose of properly to prevent environmental contamination.
Direcciones Futuras
Research on this compound continues, exploring its applications in drug development, materials science, and agrochemicals. Further studies are needed to uncover its full potential.
Propiedades
IUPAC Name |
4-[(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O4/c18-17(19,20)24-14-8-1-11(2-9-14)3-10-15(21)12-4-6-13(7-5-12)16(22)23/h1-10H,(H,22,23)/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZYITBOKXEFOT-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr](/img/structure/B1393415.png)
![8-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393417.png)

![7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393422.png)

![3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1393426.png)

![1-Nitro-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1393429.png)
